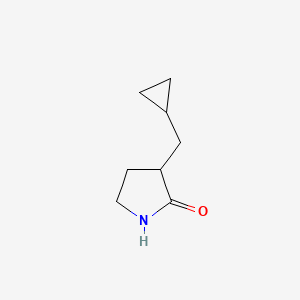
3-(环丙基甲基)吡咯烷-2-酮
描述
3-(Cyclopropylmethyl)pyrrolidin-2-one is a chemical compound with the CAS Number: 1260859-39-9 . It has a molecular weight of 139.2 and its IUPAC name is 3-(cyclopropylmethyl)-2-pyrrolidinone .
Synthesis Analysis
A selective synthesis of pyrrolidin-2-ones, including 3-(Cyclopropylmethyl)pyrrolidin-2-one, has been achieved via the cascade reactions of N-substituted piperidines . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The InChI code for 3-(Cyclopropylmethyl)pyrrolidin-2-one is 1S/C8H13NO/c10-8-7(3-4-9-8)5-6-1-2-6/h6-7H,1-5H2,(H,9,10) .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones, including 3-(Cyclopropylmethyl)pyrrolidin-2-one, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical and Chemical Properties Analysis
3-(Cyclopropylmethyl)pyrrolidin-2-one is a powder at room temperature .科学研究应用
氮杂环系的合成
3-(环丙基甲基)吡咯烷-2-酮: 作为合成各种含氮杂环的先驱体,这些杂环在药物化学中至关重要。 该化合物可以进行转化,生成如苯并[g]吲哚利啶衍生物等复杂结构,这些结构具有药理学意义 .
药理学
3-(环丙基甲基)吡咯烷-2-酮 的γ-内酰胺骨架是许多生物活性分子的组成部分。 该化合物的衍生物已显示出作为选择性和有效抑制剂的潜力,可以抑制组蛋白脱乙酰酶和细胞周期蛋白依赖性激酶等酶,这些酶是癌症治疗的目标 .
药物化学
在药物化学中,3-(环丙基甲基)吡咯烷-2-酮 衍生物因其治疗特性而被研究。 它们参与了针对大麻素受体和TANK酶的药物开发,这些药物在治疗癌症和神经退行性疾病等疾病方面具有意义 .
作用机制
Target of Action
Pyrrolidine alkaloids, a class of compounds to which 3-(cyclopropylmethyl)pyrrolidin-2-one belongs, have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets .
Mode of Action
It’s known that pyrrolidine derivatives can bind with high affinity to multiple receptors , which could lead to various biological effects. The interaction of these compounds with their targets can result in changes at the molecular level, which can then translate into observable effects at the cellular and organismal levels.
Biochemical Pathways
Pyrrolidine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . For instance, they may affect pathways related to inflammation, cancer, and metabolic disorders.
Result of Action
Pyrrolidine derivatives have been associated with a variety of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These activities suggest that the compound may have a broad range of effects at the molecular and cellular levels.
安全和危害
未来方向
Pyrrolidin-2-ones, including 3-(Cyclopropylmethyl)pyrrolidin-2-one, are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties . They are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity . Therefore, the development of more selective and easy-to-run methods starting from simple and readily obtainable substrates without using precious metal catalysts is highly desirable .
属性
IUPAC Name |
3-(cyclopropylmethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-7(3-4-9-8)5-6-1-2-6/h6-7H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKDGRKHDGZCRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260859-39-9 | |
| Record name | 3-(cyclopropylmethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424148.png)

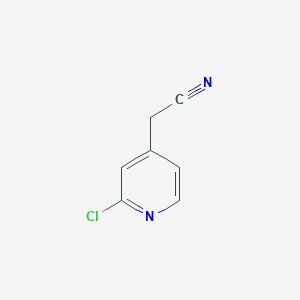
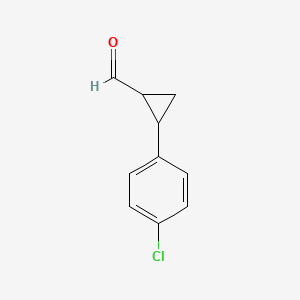

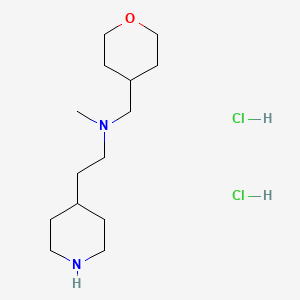
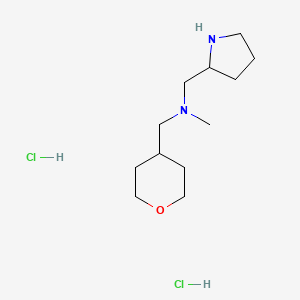
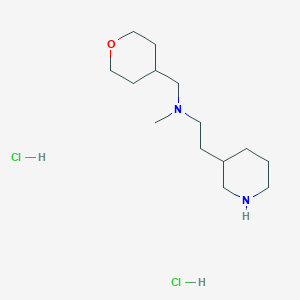
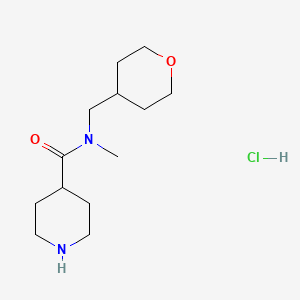

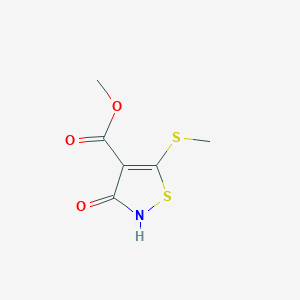
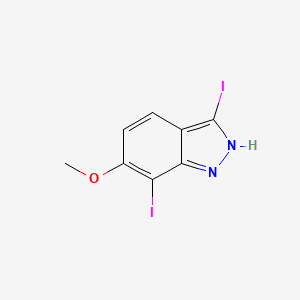
![5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424167.png)
![N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424169.png)
